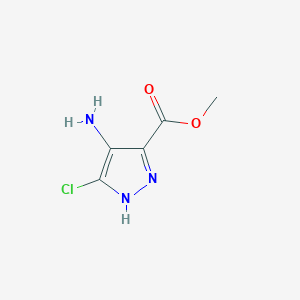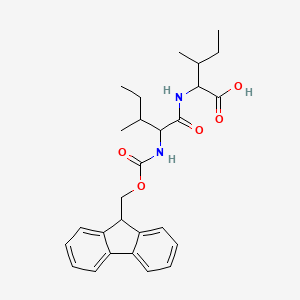
Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . The reaction proceeds through nucleophilic substitution, followed by esterification to yield the desired product. The reaction conditions generally include moderate temperatures and the use of polar solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-1H-pyrazole-3-carboxylate
- Methyl 5-chloro-1H-pyrazole-3-carboxylate
- Methyl 4-amino-5-bromo-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate is unique due to the presence of both amino and chloro substituents on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H6ClN3O2 |
|---|---|
Molecular Weight |
175.57 g/mol |
IUPAC Name |
methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C5H6ClN3O2/c1-11-5(10)3-2(7)4(6)9-8-3/h7H2,1H3,(H,8,9) |
InChI Key |
ZOUSLBGWEOKVSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=C1N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Fluorophenyl)sulfanyl]methyl}benzonitrile](/img/structure/B12503045.png)
![N-[1-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12503046.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-phenylethyl)acetamide](/img/structure/B12503051.png)

![2-[(1,3-Dioxoisoindol-2-YL)oxy]-3-phenylpropanoic acid](/img/structure/B12503068.png)

![N-[(4-ethyl-5-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B12503089.png)

![Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503095.png)
![Ethyl 3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503099.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-propan-2-ylglycinamide](/img/structure/B12503108.png)
![(4R,4'R)-2,2'-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B12503112.png)
![N,N-dicyclohexyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503116.png)

